An In-depth Technical Guide to the Physical and Chemical Properties of 5-Fluoro-4-iodopyridin-2-amine
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Fluoro-4-iodopyridin-2-amine
Abstract
5-Fluoro-4-iodopyridin-2-amine (CAS No. 1649470-53-0) is a halogenated aminopyridine derivative of increasing interest to the pharmaceutical and agrochemical research sectors. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing fluorine atom, and a versatile iodine atom, makes it a valuable scaffold for the synthesis of novel chemical entities. The iodine atom, in particular, serves as a strategic handle for introducing further complexity through cross-coupling reactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound. In light of the limited publicly available experimental data, this document also outlines robust, standardized protocols for the experimental determination of its key physical characteristics, proposes a plausible synthetic route, and details essential safety and handling procedures.
Core Compound Identity and Structure
5-Fluoro-4-iodopyridin-2-amine is a substituted pyridine ring. The core structure consists of a pyridine backbone with an amine group at the 2-position, a fluorine atom at the 5-position, and an iodine atom at the 4-position. This arrangement of functional groups dictates its reactivity and physical behavior.
| Property | Value | Source |
| CAS Number | 1649470-53-0 | [1] |
| Molecular Formula | C₅H₄FIN₂ | [1] |
| Molecular Weight | 238.00 g/mol | [1] |
| Canonical SMILES | NC1=CC(I)=C(F)C=N1 | [1] |
| Synonyms | 5-Fluoro-4-iodo-2-pyridinamine | [1] |
| Purity (Typical) | ≥97% | [1] |
Computational Chemistry Data
The following table summarizes key computed molecular descriptors which are valuable for predicting the compound's behavior in biological systems and chromatographic applications.
| Descriptor | Value | Significance | Source |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. | |
| LogP (Octanol-Water Partition Coefficient) | 1.4075 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and fluorine atom can act as H-bond acceptors. | |
| Hydrogen Bond Donors | 1 | The primary amine group is a hydrogen bond donor. | |
| Rotatable Bonds | 0 | The molecule is rigid, which can be advantageous for binding to specific protein targets. |
Physical and Spectroscopic Properties: An Overview
Notice to the Reader: Specific, experimentally-validated data for many physical properties of 5-Fluoro-4-iodopyridin-2-amine are not extensively reported in peer-reviewed literature. The following sections provide predictions based on structural analysis of the molecule and data from closely related analogues. Standardized experimental protocols are provided in Section 4 to enable researchers to determine these values empirically.
Predicted Physical State and Appearance
Based on the properties of similar aminopyridines, 5-Fluoro-4-iodopyridin-2-amine is predicted to be a solid at standard temperature and pressure (STP) . Its color may range from white to off-white or pale yellow, with variations often attributable to trace impurities.
Predicted Thermal Properties
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Melting Point: A definitive melting point has not been published. However, the presence of a primary amine capable of hydrogen bonding, coupled with the significant molecular weight contribution of the iodine atom, suggests strong intermolecular forces. Therefore, a relatively high melting point, likely exceeding 100 °C, is anticipated.
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Boiling Point: The boiling point is expected to be high, and it is plausible that the compound may undergo thermal decomposition before boiling under atmospheric pressure.
Predicted Solubility Profile
The principle of "like dissolves like" provides a framework for predicting solubility. The molecule possesses both polar (amine, fluorine, pyridine nitrogen) and nonpolar (iodinated aromatic ring) characteristics.
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High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
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Moderate Solubility: Expected in polar protic solvents like methanol and ethanol.
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Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes and in water.
Spectroscopic Characterization
While specific spectra are not publicly available, the expected spectroscopic signatures can be predicted:
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¹H NMR: The spectrum would show distinct signals for the two aromatic protons and a broad signal for the amine (-NH₂) protons. The chemical shifts would be influenced by the electronic effects of the fluorine and iodine substituents.
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¹³C NMR: Five distinct signals for the aromatic carbons would be expected. The carbon atoms bonded to fluorine and iodine would exhibit characteristic chemical shifts and, in the case of the C-F bond, coupling (J-coupling).
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¹⁹F NMR: A singlet is expected for the single fluorine atom.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 238. The isotopic pattern would be characteristic of a compound containing one iodine atom.
Proposed Synthesis and Purification
A plausible and efficient synthetic route to 5-Fluoro-4-iodopyridin-2-amine involves the direct electrophilic iodination of the commercially available precursor, 2-amino-5-fluoropyridine. The amino group at the 2-position is a strong activating group that directs electrophilic substitution to the 3- and 5-positions. The fluorine at the 5-position deactivates the ring slightly but the primary directing influence will be the amino group. Iodination is expected to occur at the vacant 4-position, which is ortho to the activating amino group.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 5-Fluoro-4-iodopyridin-2-amine.
Experimental Protocols for Physical Property Determination
The following protocols describe standard, reliable methods for determining the key physical properties of the title compound.
Protocol: Melting Point Determination
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Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
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Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube into a calibrated digital melting point apparatus.
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Heating Profile: Use a rapid heating rate (10-20 °C/min) for an initial approximate determination. For an accurate measurement, repeat with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.
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Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the gold standard.
Caption: Experimental workflow for solubility determination via the shake-flask method.
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Preparation: Add an amount of solid 5-Fluoro-4-iodopyridin-2-amine visibly in excess of what will dissolve to a glass vial.
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Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., DMSO, methanol, water).
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
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Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.
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Quantification: Accurately dilute the filtered sample and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined against a standard calibration curve.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Fluoro-4-iodopyridin-2-amine is not widely available, the safety precautions can be inferred from the known hazards of its structural analogues, such as 2-amino-5-fluoropyridine and other halogenated pyridines.[2][3][4]
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Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]
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Personal Protective Equipment (PPE):
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[2][3]
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light. A recommended storage temperature is 4°C.[1] Keep away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Fluoro-4-iodopyridin-2-amine is a valuable building block whose full potential is still being explored. While a comprehensive, experimentally verified dataset of its physical properties is yet to be established in the public domain, this guide provides a robust framework for its characterization. By combining structural predictions with standardized experimental protocols, researchers can confidently and safely incorporate this versatile compound into their discovery and development pipelines.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-fluoropyridine.
- Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-5-fluoropyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ECHEMI. (n.d.). 5-CHLORO-2-FLUORO-4-IODOPYRIDINE SDS, 659731-48-3 Safety Data Sheets.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet. Retrieved from a representative SDS for a substituted aminopyridine.
- PubMed. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Anal Bioanal Chem. 397(3):1191-201.
- ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from a relevant synthetic methodology paper.
- PubMed. (2022). An Updated Review on Properties, Nanodelivery Systems, and Analytical Methods for the Determination of 5-Fluorouracil in Pharmaceutical and Biological Samples.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
